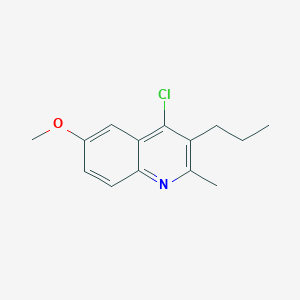

4-chloro-6-methoxy-2-methyl-3-propylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methyl-3-propylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-4-5-11-9(2)16-13-7-6-10(17-3)8-12(13)14(11)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTODQSPNHDRBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254607 | |

| Record name | 4-Chloro-6-methoxy-2-methyl-3-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-22-9 | |

| Record name | 4-Chloro-6-methoxy-2-methyl-3-propylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methyl-3-propylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro 6 Methoxy 2 Methyl 3 Propylquinoline Analogs

Established Approaches for Quinoline (B57606) Ring System Construction

The construction of the quinoline core is a well-established field in organic synthesis, with several named reactions providing reliable routes to this important heterocyclic system. These methods often involve the condensation of anilines with various carbonyl compounds, followed by cyclization and aromatization.

Modern Cyclization Reactions for Quinoline Core Formation (e.g., Skraup, Combe's, Friedländer Variants)

Classical methods for quinoline synthesis have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com A notable application is in the synthesis of 6-methoxyquinoline (B18371), a key intermediate for the target compound's analogs. nbinno.comguidechem.com The reaction typically involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.comiipseries.org While effective, the reaction can be vigorous, and modern modifications often include the use of milder oxidizing agents or catalysts to control the reaction rate. wikipedia.org For instance, the addition of ferrous sulfate (B86663) and boric acid can prevent excessive reaction and improve the yield of 6-methoxyquinoline. guidechem.comgoogle.com

The Combe's synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.orgquimicaorganica.org This method is particularly relevant for the synthesis of analogs bearing substituents at the 2- and 4-positions of the quinoline ring. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution followed by dehydration to yield the quinoline product. wikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov This method is highly versatile and allows for the direct formation of substituted quinolines. Variations of the Friedländer synthesis are continually being developed to accommodate a wider range of substrates and reaction conditions, including microwave-assisted protocols. mdpi.com

| Reaction | Reactants | Key Features | Relevance to Target Analogs |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the basic quinoline ring. Can be used to synthesize 6-methoxyquinoline. wikipedia.orgnbinno.comguidechem.com | Synthesis of the 6-methoxyquinoline core. |

| Combe's Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org | Introduction of substituents at the 2- and 4-positions. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Versatile method for substituted quinolines. nih.gov | Flexible synthesis of various substituted quinoline analogs. |

Multi-component Reactions for Diversified Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach is highly efficient and atom-economical, making it attractive for the synthesis of diverse libraries of quinoline derivatives. rsc.orgacs.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a wide range of quinoline scaffolds. rsc.orgrsc.org For example, a three-component coupling reaction of anilines, aldehydes, and alkynes, often mediated by a Lewis acid catalyst like ytterbium triflate, can produce polysubstituted quinolines. scielo.br This strategy allows for the introduction of diverse substituents at various positions of the quinoline ring in a convergent manner, facilitating the rapid generation of analogs of 4-chloro-6-methoxy-2-methyl-3-propylquinoline. rsc.org

Regioselective Introduction and Modification of Key Substituents

Once the quinoline core is formed, the regioselective introduction and subsequent modification of the chloro, methoxy (B1213986), methyl, and propyl groups are crucial for the synthesis of the target compound and its analogs.

Chlorination Strategies at the Quinoline Scaffold (e.g., 4-Chloro Position)

The introduction of a chlorine atom at the 4-position of the quinoline ring is a key transformation. The most common method for achieving this is the treatment of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The 4-hydroxyquinoline precursor can be synthesized via methods like the Gould-Jacobs reaction, which involves the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate. researchgate.net The subsequent chlorination with POCl₃ proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. nih.gov This reaction is a reliable and widely used method for the synthesis of 4-chloroquinolines, which are important intermediates for the synthesis of a variety of biologically active molecules. prepchem.comambeed.com

| Chlorinating Agent | Substrate | Typical Conditions | Notes |

| Phosphorus Oxychloride (POCl₃) | 4-Hydroxyquinoline | Reflux | A common and effective method. researchgate.netresearchgate.net |

| POCl₃ / PCl₅ | 4-Hydroxyquinolin-2(1H)-one | Heat | Can lead to dichlorination at the 2- and 4-positions. mdpi.com |

Methoxy Group Incorporation and Transformations at the 6-Position

The 6-methoxy substituent is typically introduced by starting with a p-anisidine (B42471) (4-methoxyaniline) derivative in the quinoline ring-forming reaction. nbinno.comguidechem.com As mentioned earlier, the Skraup synthesis using p-anisidine is a common method for preparing 6-methoxyquinoline. nbinno.comguidechem.comgoogle.com The methoxy group is generally stable under many reaction conditions, but it can also be a site for further functionalization. For example, demethylation to the corresponding 6-hydroxyquinoline (B46185) can be achieved, which can then be used for the introduction of other functional groups.

Elaboration of Methyl and Propyl Substituents at the 2- and 3-Positions

The introduction of alkyl groups at the 2- and 3-positions of the quinoline ring can be achieved through various methods. For the 2-methyl group, a common strategy is to use a reactant that incorporates this moiety during the initial ring formation, for example, by using a β-diketone in a Combe's synthesis. iipseries.org

The introduction of the propyl group at the 3-position can be more challenging and may require more advanced synthetic strategies. One approach is the direct C-H functionalization of the quinoline ring. nih.gov Rhodium-catalyzed alkylation of quinolines with alkenes has been reported, which could potentially be adapted for the introduction of a propyl group. nih.gov Another strategy involves the functionalization of quinoline N-oxides, which can activate the C2 position for amination and alkylation. rsc.org While this method targets the 2-position, further manipulation of the resulting product could potentially lead to substitution at the 3-position. Additionally, electrophilic cyclization of N-(2-alkynyl)anilines can afford 3-substituted quinolines. nih.gov

Advanced Synthetic Pathways to this compound and its Close Analogs

The synthesis of polysubstituted quinolines, such as this compound, is a focal point of contemporary organic synthesis due to the prevalence of the quinoline scaffold in pharmacologically active compounds. researchgate.netnih.gov Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions and offer limited control over regioselectivity. acs.orgiipseries.org Consequently, modern methodologies have shifted towards more sophisticated and efficient strategies, including transition-metal catalysis, microwave-assisted protocols, and one-pot multicomponent reactions, which provide milder conditions, greater functional group tolerance, and improved yields. rsc.orgbohrium.com

Catalytic Reactions in Quinoline Synthesis (e.g., Rhodium, Ruthenium, Palladium Catalysis)

Transition-metal catalysis has revolutionized the synthesis of complex quinoline derivatives, offering atom-economical and efficient routes from simple precursors. rsc.org Catalysts based on rhodium, ruthenium, and palladium are particularly prominent in constructing the quinoline core with diverse substitution patterns analogous to the target compound.

Rhodium (Rh) Catalysis: Rhodium catalysts are effective in the hydroacylation of o-alkynyl anilines with aldehydes. acs.org This process forms 2-aminophenyl enone intermediates, which then undergo cyclization to yield substituted quinolines. The mild reaction conditions are a key advantage, allowing for excellent functional group tolerance and the preparation of a wide array of quinoline derivatives in high yields. acs.org

Ruthenium (Ru) Catalysis: Ruthenium complexes have proven highly effective for quinoline synthesis through several mechanisms. One notable method is the three-component deaminative coupling of anilines, aldehydes, and allylamines, which provides a step-efficient pathway to 2,3-disubstituted quinolines. nsf.gov Another approach involves the acceptorless dehydrogenative coupling (ADC) of alcohols, which is a sustainable and environmentally benign strategy, producing only water and hydrogen as byproducts. rsc.org For instance, a cationic Ru-H complex can catalyze the deaminative coupling of 2-aminoaryl aldehydes or ketones with branched amines to form 2-substituted or 2,4-disubstituted quinolines, respectively. digitellinc.com Furthermore, ruthenium-catalyzed cyclocondensation of anilines with 1,3-diols offers a straightforward synthesis of substituted quinolines without the need for stoichiometric additives. nih.gov

Palladium (Pd) Catalysis: Palladium catalysis offers a multitude of pathways for quinoline synthesis. One-pot methods include the reaction of readily available 2-amino aromatic ketones with alkynes. rsc.org Another versatile strategy is the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as a green oxidant, which constructs 2,3-disubstituted quinolines with high regioselectivity. organic-chemistry.org Palladium catalysts also enable the synthesis of quinolines from allyl alcohols and anilines in the absence of acids or bases. scispace.com These cascade reactions often involve multiple steps, such as denitrogenative addition and intramolecular cyclization, to build the heterocyclic core efficiently. researchgate.net

Table 1: Comparison of Catalytic Methods for Quinoline Synthesis

| Catalyst System | Reactants | Key Features | Relevant Products |

| Rhodium (Rh) | o-Alkynyl anilines, Aldehydes | Mild conditions, High functional group tolerance | Diversely substituted quinolines |

| Ruthenium (Ru) | Anilines, Aldehydes, Allylamines | Three-component coupling, Step-efficient | 2,3-Disubstituted quinolines nsf.gov |

| Ruthenium (Ru) | 2-Aminobenzyl alcohols, Secondary alcohols | Acceptorless dehydrogenative coupling (ADC), Green byproducts (H₂, H₂O) | Substituted quinolines rsc.org |

| Palladium (Pd) | 2-Amino aromatic ketones, Alkynes | One-pot synthesis | Polysubstituted quinolines rsc.org |

| Palladium (Pd) | o-Vinylanilines, Alkynes | Oxidative cyclization, Uses O₂ as oxidant | 2,3-Disubstituted quinolines organic-chemistry.org |

| Palladium (Pd) | Allyl alcohols, Anilines | Additive-free, Broad substrate scope | Substituted quinolines scispace.com |

Microwave-Assisted Synthesis and Green Chemistry Protocols

In line with the principles of green chemistry, recent efforts have focused on developing environmentally friendly protocols for quinoline synthesis that minimize waste, energy consumption, and the use of hazardous substances. bohrium.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.net

Microwave irradiation has been successfully applied to classical reactions like the Friedländer synthesis, enabling the efficient production of quinolines under solvent-free conditions with heterogeneous catalysts. researchgate.net This technique provides rapid and uniform heating, which accelerates reaction rates and often allows for the use of less harsh reagents. researchgate.net

Green chemistry protocols also emphasize the use of eco-friendly catalysts and solvents. ijpsjournal.com Catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix ijpsjournal.comarene have been employed in greener solvents like ethanol (B145695) and water to synthesize quinoline analogs. bohrium.comresearchgate.net These approaches adhere to sustainable chemistry principles by reducing reliance on volatile organic compounds and toxic metal catalysts. researchgate.net The combination of microwave assistance with green catalytic systems represents a particularly potent strategy for the efficient and sustainable synthesis of complex quinoline derivatives. rsc.org

Table 2: Green and Microwave-Assisted Quinoline Synthesis Protocols

| Method | Catalyst/Conditions | Key Advantages | Source |

| Microwave-Assisted Synthesis | Various catalysts (e.g., heterogeneous) | Rapid reaction times, High yields, Environmentally friendly | researchgate.net |

| Green Catalysis | p-Toluenesulfonic acid (p-TSA) | Use of greener solvents (ethanol, water), Reduced waste | bohrium.comresearchgate.net |

| Ultrasound Irradiation | N/A | Energy efficient, Improved yields | rsc.org |

| Catalyst-Free Techniques | Water or other green solvents | Avoids toxic catalysts, Simplified workup | researchgate.net |

One-Pot Synthetic Approaches for Complex Quinoline Derivatives

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govacs.org These "step-economic" and "pot-economic" protocols are highly desirable for constructing complex molecules like polysubstituted quinolines. nih.gov

Multicomponent reactions (MCRs) are a prominent class of one-pot syntheses that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov For example, a one-pot, three-component condensation reaction can be used to synthesize tetrahydroquinoline derivatives, which can then be aromatized to the corresponding quinolines. nih.govmdpi.com Similarly, novel protocols for synthesizing functionalized quinoline-2-carboxylates have been developed, starting from β-nitroacrylates and 2-aminobenzaldehydes in a one-pot procedure. mdpi.com

These strategies are often facilitated by catalysts that can mediate several transformations in sequence. For instance, p-toluene sulfonic acid has been used as a green promoter in the one-pot synthesis of quinoline-fused quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide. acs.org The ability to construct both the quinoline and an adjacent ring system simultaneously highlights the power of one-pot approaches in rapidly building molecular complexity from simple, readily available starting materials. nih.govacs.org

Post-Synthetic Functionalization and Derivatization Strategies

Once the core quinoline scaffold of this compound is assembled, subsequent functionalization allows for the introduction of diverse chemical entities to modulate its properties. The 4-chloro and 6-methoxy groups are key handles for such post-synthetic modifications.

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which activates the C-4 position for nucleophilic attack. This makes the 4-chloro group an excellent leaving group, enabling the introduction of a wide variety of substituents. mdpi.com

A broad range of nucleophiles can be used to displace the 4-chloro substituent, including amines, thiols, alkoxides, and azide (B81097) ions. mdpi.comresearchgate.net The reaction of 4-chloroquinolines with amines is a particularly common method for preparing 4-aminoquinoline (B48711) derivatives. nih.gov These reactions can be performed under various conditions, including direct coupling at high temperatures, using a base such as triethylamine, or with acid catalysis, depending on the nature of the amine nucleophile. nih.govresearchgate.net The regioselectivity for substitution at the C-4 position over other positions (like C-2) is well-documented and is a cornerstone for the synthesis of many biologically active quinoline compounds. mdpi.com

Table 3: Nucleophilic Substitution at the 4-Chloro Position of Quinolines

| Nucleophile | Reagents/Conditions | Product Type | Source |

| Amines (Alkyl or Aryl) | Heat, Base (e.g., Et₃N), or Acid (e.g., HCl) | 4-Aminoquinolines | nih.gov |

| Hydrazine | N/A | 4-Hydrazinoquinolines | mdpi.com |

| Sodium Azide | N-methylpyrrolidone | 4-Azidoquinolines | researchgate.net |

| Thiols (e.g., Thiophenol) | N/A | 4-Thioether quinolines | mdpi.com |

| 1,2,4-Triazole | Acid or Base Catalysis | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Modifications and Derivatizations of the Methoxy Group

The methoxy group at the C-6 position also serves as a point for chemical modification, most commonly through O-demethylation to yield the corresponding 6-hydroxyquinoline. chem-station.com This transformation is significant as the resulting hydroxyl group can participate in further reactions, such as etherification or esterification, or can modulate the compound's electronic and solubility properties.

Cleavage of the aryl methyl ether is typically achieved under harsh conditions. chem-station.com Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose; it acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the nucleophilic attack of a bromide ion on the methyl group. chem-station.com Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed. chem-station.com Alternative methods include the use of nucleophilic reagents like thiolate anions, which can selectively demethylate methoxyquinolines. nih.gov The choice of demethylation agent can sometimes influence the regioselectivity in molecules with multiple methoxy groups. nih.govresearchgate.net In some biological systems, O-demethylation can also be catalyzed by enzymes such as cytochrome P450. nih.gov

Chemical Transformations Involving Alkyl Side Chains

The alkyl substituents on the quinoline core, specifically the 2-methyl and 3-propyl groups, serve as versatile handles for a variety of chemical transformations. These modifications are crucial for the synthesis of novel derivatives with potentially enhanced biological activities or for the introduction of functional groups that enable further structural diversification. The reactivity of these alkyl chains is predominantly centered at the benzylic positions—the carbon atom directly attached to the quinoline ring—due to the resonance stabilization of radical or carbocationic intermediates. Key transformations include halogenation and oxidation, which proceed via distinct mechanisms and yield valuable synthetic intermediates.

Benzylic Halogenation

Benzylic halogenation, particularly bromination, is a highly selective reaction that favors the substitution of a hydrogen atom at the benzylic position with a halogen. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. This reaction is known as the Wohl-Ziegler reaction. researchgate.netwikipedia.org

The mechanism proceeds through a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from the alkyl side chain of the quinoline derivative, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either NBS or Br2 present in trace amounts) to yield the benzylic bromide and regenerate a bromine radical, thus propagating the chain. wikipedia.org

For an analog of this compound, the 2-methyl group is highly susceptible to benzylic bromination. A study on the bromination of 2-methyl-quinoline demonstrated the feasibility of this transformation. researchgate.net The reaction was carried out using NBS and benzoyl peroxide in acetonitrile (B52724) at elevated temperatures, leading to the formation of 2-(bromomethyl)-quinoline.

The 3-propyl group also possesses benzylic hydrogens at the carbon atom attached to the quinoline ring. Consequently, this position is also expected to undergo radical bromination under similar conditions. The selectivity of the Wohl-Ziegler reaction for the benzylic position over other positions along the alkyl chain is a key advantage. thermofisher.com

Below is a table summarizing representative benzylic bromination reactions on quinoline analogs.

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| 2-Methyl-quinoline | N-Bromosuccinimide (NBS), Benzoyl peroxide | Acetonitrile | 90 °C, 25 h | 2-(Bromomethyl)-quinoline | - | researchgate.net |

| Toluene (for analogy) | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Reflux | Benzyl bromide | High | researchgate.netcommonorganicchemistry.com |

| Ethylbenzene (for analogy) | N-Bromosuccinimide (NBS), Light (hν) | Carbon tetrachloride | Reflux | (1-Bromoethyl)benzene | Good | wikipedia.org |

Note: The yield for the bromination of 2-methyl-quinoline was not specified in the cited literature.

Oxidation of Alkyl Side Chains

The oxidation of alkyl side chains on the quinoline nucleus represents a powerful method for the synthesis of quinoline carboxylic acids, which are important intermediates in the preparation of various biologically active compounds. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are commonly employed for this purpose. researchgate.net

The reaction mechanism is complex but is understood to involve the attack of the oxidizing agent at the benzylic C-H bond. For the reaction to proceed, the presence of at least one benzylic hydrogen is typically required. The entire alkyl chain is oxidatively cleaved, and the benzylic carbon is converted into a carboxylic acid group. researchgate.net

In the context of a this compound analog, both the 2-methyl and 3-propyl groups are susceptible to oxidation. Treatment of such a compound with a strong oxidizing agent like hot, alkaline potassium permanganate would be expected to convert both alkyl groups into carboxylic acid functionalities, yielding the corresponding quinoline-2,3-dicarboxylic acid derivative. The oxidation of quinoline itself to quinolinic acid (pyridine-2,3-dicarboxylic acid) has been documented, supporting the feasibility of oxidizing substituents at these positions. google.com

| Substrate | Reagent(s) | Conditions | Product | Reference |

| 2,3-Dimethylquinoline (B161893) (hypothetical) | Potassium permanganate (KMnO4) | Heat, Alkaline | Quinoline-2,3-dicarboxylic acid | google.com (by analogy) |

| Toluene (for analogy) | Potassium permanganate (KMnO4) | Heat, Alkaline | Benzoic acid | researchgate.net |

| p-Nitrotoluene (for analogy) | Potassium permanganate (KMnO4) | Heat, Alkaline | p-Nitrobenzoic acid | researchgate.net |

| Quinoline | Potassium permanganate (KMnO4) | - | Quinolinic acid | google.com |

Note: The conditions and yields for the hypothetical oxidation of 2,3-dimethylquinoline are inferred from general knowledge of benzylic oxidations.

These transformations of the alkyl side chains significantly broaden the synthetic utility of this compound analogs, providing pathways to a diverse range of functionalized derivatives.

Mechanistic Elucidation of Biological Activity Associated with 4 Chloro 6 Methoxy 2 Methyl 3 Propylquinoline Derivatives

Identification of Molecular Targets and Biological Pathways

Research into quinoline-based compounds has identified several key molecular targets and signaling pathways through which they exert their biological effects. These compounds often function as inhibitors of crucial enzymes or interact with specific receptors, leading to the modulation of pathways that govern cell growth, proliferation, and survival. mdpi.comresearchgate.net

A primary mechanism of action for many quinoline (B57606) derivatives is the inhibition of protein kinases, particularly those in the Phosphoinositide 3-Kinase (PI3K)/mTOR signaling pathway. researchgate.net This pathway is frequently hyperactivated in cancer and plays a vital role in tumor cell proliferation, survival, angiogenesis, and resistance to therapy. researchgate.net

PI3K/mTOR Inhibition: Certain quinoline derivatives are designed as dual PI3K/mTOR inhibitors. researchgate.net By targeting these central nodes, they can effectively shut down downstream signaling. For example, the compound NVP-BEZ235, which shares structural similarities with some quinoline derivatives, is a potent inhibitor of PI3Ks and mTOR. researchgate.net Its action leads to a decrease in the phosphorylation of key downstream effectors like AKT and mTOR. researchgate.net Similarly, a series of pyridopyrimidinone derivatives demonstrated potent dual inhibition of PI3K and mTOR, with some compounds showing strong cellular activity in suppressing the phosphorylation of Akt and p70s6k. nih.gov

Angiokinase Inhibition: Other quinoline derivatives have been developed as multi-angiokinase inhibitors. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This process is driven by signaling through receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). nih.gov The derivative WXFL-255, 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide, was identified as a potential triple-angiokinase inhibitor, demonstrating the capacity of the quinoline scaffold to target multiple key enzymes in the angiogenesis pathway. nih.gov

Other Enzyme Targets: The versatility of the quinoline structure allows its derivatives to inhibit a range of other enzymes. Some related compounds have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but also critical for cell division. nih.gov Additionally, certain 6-methoxy-2-arylquinoline analogues have been evaluated as inhibitors of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer cells. nih.gov

| Compound/Series | Target Enzyme(s) | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| WXFL-255 | VEGFR2 | 9.4 nM | nih.gov |

| WXFL-255 | FGFR1 | 188.0 nM | nih.gov |

| WXFL-255 | PDGFRβ | 143.0 nM | nih.gov |

| Pyridopyrimidinone (Compound 31) | PI3Kα / mTOR | 3.4 nM / 4.7 nM | nih.gov |

The biological activity of 4-chloro-6-methoxy-2-methyl-3-propylquinoline derivatives is also defined by their ability to bind to specific protein receptors. The interactions are often characterized by high affinity and specificity, which is crucial for their therapeutic potential.

Angiokinase Receptors: As mentioned, derivatives like WXFL-152 and its lead compound WXFL-255 are designed to bind to the ATP-binding pocket of receptor tyrosine kinases such as VEGFRs, FGFRs, and PDGFRs. nih.gov This competitive inhibition prevents the natural ligand (e.g., VEGF) from binding and activating the receptor, thereby blocking downstream signaling pathways that promote angiogenesis.

Bromodomain and Extra-Terminal (BET) Proteins: The quinoline moiety has been incorporated into inhibitors of BET proteins. nih.gov BET proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a key role in regulating gene transcription. nih.gov A compound incorporating a quinoline moiety, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, was found to have high binding affinity to the bromodomains of BET proteins, demonstrating potent and selective inhibition. nih.gov The interaction is stabilized within a hydrophobic pocket of the protein, highlighting a structural basis for its high affinity. nih.gov

By targeting key enzymes and receptors, quinoline derivatives can profoundly interfere with fundamental cellular processes, leading to anti-proliferative and anti-tumor effects.

Apoptosis Induction: A significant outcome of treatment with various quinoline and quinazoline (B50416) derivatives is the induction of apoptosis, or programmed cell death. Inhibition of the PI3K/mTOR pathway, for instance, can trigger apoptosis in cancer cells. researchgate.net Studies on the dual PI3K/mTOR inhibitor NVP-BEZ235 showed it increased tumor cell apoptosis in vitro. researchgate.net Another related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Cell Cycle Modulation: In addition to inducing cell death, these compounds can halt the progression of the cell cycle. Flow cytometry assays have demonstrated that some quinoline derivatives exert their anti-proliferative effects by arresting the cell cycle at the G2/M phase. researchgate.net Similarly, a chalcone (B49325) derivative was found to induce G1 cell cycle arrest through the downregulation of cyclin D1 and CDK4, which was linked to its inhibition of the PI3K/AKT pathway. nih.gov

Angiogenesis Disruption: As a direct consequence of inhibiting angiokinase receptors, certain quinoline derivatives can disrupt angiogenesis. nih.gov By blocking signaling through VEGFR, PDGFR, and FGFR, these compounds inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

In Vitro Cellular Assays for Mechanistic Profiling

A variety of in vitro cellular assays are employed to characterize the mechanisms of action of this compound derivatives, confirming target engagement and elucidating their effects on cellular pathways.

These assays are designed to confirm that the compound interacts with its intended molecular target and to quantify its functional effect.

Kinase Activity Assays: To measure the direct inhibitory effect on target enzymes, biochemical assays such as HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo assays are used. nih.govnih.gov These assays quantify the enzymatic activity of kinases like PI3K and mTOR in the presence of the inhibitor, allowing for the determination of IC50 values. nih.gov

Receptor Binding Assays: Competitive fluorescence-polarization assays are utilized to measure the binding affinity of compounds to specific protein domains, such as the bromodomains of BET proteins. nih.gov This method assesses the ability of a test compound to displace a fluorescently labeled ligand from the target protein.

Tubulin Polymerization Assays: For compounds suspected of targeting the cytoskeleton, in vitro tubulin polymerization assays can directly measure the compound's ability to inhibit the assembly of microtubules. nih.gov

Once target engagement is confirmed, further assays are used to understand the downstream consequences within the cell.

Western Blotting: This technique is extensively used to analyze the status of signaling pathways. For instance, to confirm PI3K/mTOR pathway inhibition, researchers measure the levels of phosphorylated (activated) proteins such as phospho-AKT and phospho-mTOR in cell lysates after treatment with the compound. researchgate.net A reduction in the levels of these phosphoproteins indicates successful pathway inhibition.

Apoptosis and Cell Cycle Assays: Flow cytometry is a powerful tool for analyzing cellular responses. To measure apoptosis, cells are stained with Annexin V and a viability dye, which allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. mdpi.com Caspase activation, a hallmark of apoptosis, can be quantified using specific assays like the Caspase-Glo 3/7 assay. nih.govmdpi.com For cell cycle analysis, cells are stained with a DNA-intercalating dye, and flow cytometry is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. researchgate.net

| Assay Type | Purpose | Key Finding | Reference |

|---|---|---|---|

| Western Blot | Measure phosphorylation of pathway proteins | BEZ235 caused a decrease in phospho-AKT and phospho-mTOR expression. | researchgate.net |

| MTT Assay | Assess cell proliferation/cytotoxicity | Quinoline derivatives displayed attractive antitumor activities. | researchgate.net |

| Flow Cytometry | Analyze cell cycle distribution and apoptosis | Compound 23 arrested the cell cycle at G2/M and induced apoptosis. | researchgate.net |

| Caspase Activator Assay | Quantify apoptosis induction | Compound 2b was a highly active inducer of apoptosis (EC50 = 2 nM). | nih.gov |

| Fluorescence-Polarization Assay | Determine binding affinity to BET bromodomains | Identified compounds with high binding affinities to BRD4. | nih.gov |

Comparative Mechanistic Studies Across Diverse Quinoline Scaffolds

The versatility of the quinoline scaffold allows for a diverse range of biological activities, primarily through mechanisms such as tubulin polymerization inhibition and kinase modulation. The substitution pattern on the quinoline ring system is a critical determinant of the specific mechanistic pathway engaged.

Inhibition of Tubulin Polymerization

A significant number of quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a crucial process for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. nih.govrsc.org

The structure-activity relationship (SAR) studies reveal that the nature of substituents at various positions of the quinoline ring significantly influences the tubulin polymerization inhibitory activity. For instance, the presence of certain aromatic and hydrophobic groups can enhance the binding affinity to the hydrophobic pocket of the β-tubulin subunit. nih.gov

| Quinoline Scaffold | Key Substituents | Target | IC50 (µM) for Tubulin Polymerization Inhibition | Observed Cellular Effect |

|---|---|---|---|---|

| 2-Styrylquinoline | Varies | Tubulin | 2.09 - 2.54 | Cell cycle arrest at G2/M, Apoptosis |

| Quinoline-Chalcone Hybrid | Varies | Tubulin | ~2.06 | Cell cycle arrest at G2/M, Apoptosis, ROS generation |

| 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-one | Phenyl at C7 | Tubulin | Data not specified | Selective cytotoxicity, Cell cycle arrest at G2/M |

Kinase Inhibition

Another prevalent mechanism of action for quinoline derivatives is the inhibition of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Quinoline-based compounds have been developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. nih.govnih.govijmphs.com The nitrogen atom in the quinoline ring often plays a crucial role in forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for inhibitory activity.

The selectivity and potency of these inhibitors are highly dependent on the substituents on the quinoline core, which interact with specific pockets within the kinase active site. For example, 4-anilinoquinoline derivatives have shown significant potential as kinase inhibitors, with the substituent on the anilino ring influencing the binding affinity and selectivity. ekb.eg

| Quinoline Scaffold | Target Kinase | Key Substituents | IC50/Ki (nM) | Therapeutic Area |

|---|---|---|---|---|

| 4-Anilinoquinoline | EGFR | Varies | 0.015 µM (IC50) | Anticancer |

| Quinoline-2-carboxamide | Pim-1 Kinase | 8-hydroxy-7-carboxylic acid | Data not specified | Anticancer |

| 6,7-Disubstituted-4-(2-fluorophenoxy)quinoline | c-Met | Varies | 0.59 - 1.86 (IC50) | Anticancer |

Comparative Insights with Other Scaffolds

To further understand the mechanistic nuances of the quinoline scaffold, it is insightful to compare it with other structurally related bicyclic and heterocyclic systems, such as naphthalene (B1677914) and benzimidazole (B57391).

Naphthalene Scaffold: While structurally similar to quinoline, the absence of the nitrogen atom in the naphthalene ring system fundamentally alters its electronic properties and hydrogen bonding capabilities. This difference often leads to distinct biological activities and mechanisms of action. For instance, while some naphthalene derivatives also exhibit anticancer properties, their mechanisms may vary, and they generally lack the specific kinase hinge-binding interactions characteristic of many quinoline-based inhibitors.

Benzimidazole Scaffold: The benzimidazole scaffold, another important pharmacophore, shares the heterocyclic nature with quinoline. Hybrid molecules incorporating both quinoline and benzimidazole moieties have been synthesized to explore synergistic or novel biological activities. Comparative studies have shown that the combination of these two scaffolds can lead to compounds with dual-targeting capabilities, potentially acting as both anticancer and antimicrobial agents.

Computational and Theoretical Chemistry Approaches in Quinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives. researchgate.netdergipark.org.trnih.gov These methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

For a compound like 4-chloro-6-methoxy-2-methyl-3-propylquinoline, DFT studies can predict key electronic parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In the case of this compound, the electronegative chlorine and oxygen atoms would be expected to be regions of high electron density, while the aromatic protons would be areas of lower electron density. This information is invaluable for predicting how the molecule might interact with biological macromolecules.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and solubility. |

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the binding mode of potential drug candidates and in identifying key interactions that contribute to binding affinity.

In the context of this compound, molecular docking simulations could be employed to investigate its potential interactions with various biological targets, such as kinases or other enzymes implicated in disease pathways. The simulation would predict the binding pose of the molecule within the active site of the target and calculate a docking score, which is an estimation of the binding affinity.

The analysis of the docked pose can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the quinoline derivative and the amino acid residues of the protein. For example, the methoxy (B1213986) group could act as a hydrogen bond acceptor, while the quinoline ring system could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Implication |

| Docking Score | -8.5 kcal/mol | Suggests a favorable binding affinity. |

| Key Interactions | Hydrogen bond with ASP810, Pi-stacking with PHE699 | Identifies crucial residues for binding. |

| Predicted Pose | Propyl group in hydrophobic pocket, Quinoline core near gatekeeper residue | Provides a structural basis for affinity and selectivity. |

Note: The data in this table is illustrative and based on typical results for similar quinoline derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the kinetics of ligand-protein binding. nih.govnih.gov While molecular docking provides a static picture of the binding pose, MD simulations can explore the flexibility of both the ligand and the protein and the stability of their complex over time.

Analysis of the MD trajectory can reveal important information about the binding kinetics, such as the residence time of the ligand in the active site and the energetic barriers to binding and unbinding. This information is critical for understanding the drug's mechanism of action and for optimizing its efficacy.

Pharmacophore Modeling and Virtual Screening for Novel Quinoline Analogs

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.gov A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-protein complex obtained through docking or experimental methods.

A pharmacophore model for a series of active quinoline derivatives might include features such as a hydrogen bond acceptor (the methoxy group), a hydrophobic region (the propyl group), and an aromatic ring system. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netuq.edu.aunih.govucm.esnih.gov By identifying the physicochemical properties or structural features that are most correlated with activity, a predictive QSAR model can be built.

For a series of quinoline analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound. These descriptors would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares.

A robust QSAR model can be used to predict the activity of newly designed quinoline derivatives, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the 3-position of the quinoline ring leads to an increase in activity, guiding the design of new analogs with improved potency.

Advanced Analytical and Spectroscopic Characterization Methodologies in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

1H and 13C NMR Applications

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 4-chloro-6-methoxy-2-methyl-3-propylquinoline, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) core, as well as signals for the methyl, methoxy (B1213986), and propyl substituents. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information for assigning the structure. However, no specific ¹H NMR data for this compound is publicly available.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in a molecule, providing information about the number of inequivalent carbons and their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). A ¹³C NMR spectrum of the target compound would show distinct peaks for each of the carbon atoms in the quinoline ring system and the substituent groups. This data is crucial for confirming the carbon skeleton of the molecule. As with ¹H NMR, specific ¹³C NMR data for this compound could not be found in the available literature.

Multidimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to assemble the complete molecular structure of complex molecules. These experiments establish correlations between protons and protons (COSY) or between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all NMR signals. The application of these techniques to this compound would definitively confirm its structure, but no such studies have been published.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and large molecules. It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. While ESI-MS is a common technique for the analysis of quinoline derivatives, no ESI-MS data for this compound has been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic ring and aliphatic groups.

C=C and C=N stretching vibrations within the quinoline ring system.

C-O stretching of the methoxy group.

C-Cl stretching.

Specific IR absorption data for this compound is not available in published scientific literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the synthesis and analysis of quinoline derivatives, serving the dual purpose of assessing the purity of the final product and isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of quinoline chemistry, reversed-phase HPLC is frequently utilized. For instance, the purity of a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), was successfully determined to be 99% using a reversed-phase C-18 analytical column. researchgate.net This method typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the efficient separation of quinoline derivatives based on their hydrophobicity.

The selection of an appropriate solvent system is crucial for achieving optimal separation in HPLC. For the analysis of quinoline in textiles, acetonitrile (B52724) was identified as the most effective extraction solvent. researchgate.net The detection of quinoline and its derivatives is often performed using an ultraviolet (UV) detector, with the detection wavelength chosen based on the compound's maximum absorbance. For quinoline, a detection wavelength of 225 nm has been found to be effective. researchgate.net The precision of HPLC methods is typically high, with Relative Standard Deviations (RSDs) for intra-day and inter-day precision being reported as low as 0.32% and 0.59%, respectively, for quinoline analysis. researchgate.net

Thin-Layer Chromatography (TLC):

TLC is a versatile, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions and for the preliminary assessment of product purity. The purity of synthesized quinoline-based chiral reagents has been confirmed using TLC. researchgate.net In a typical TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. For the purification of 4-chloro-6,7-dimethoxyquinoline, a column chromatography system with a mobile phase of petroleum ether and ethyl acetate (B1210297) (8:1 v/v) was employed, a technique that is often developed based on preliminary TLC trials. researchgate.net

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | Purity Assessment | Reversed-phase C-18 | Acetonitrile/Water | UV (225 nm) |

| TLC | Purity Confirmation | Silica Gel 60 F254 | Petroleum Ether/Ethyl Acetate | UV Light |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, the analysis of structurally similar quinoline derivatives provides significant insight into the methodologies and the type of data that can be obtained.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the precise positions of the atoms within the crystal lattice.

For example, the crystal structure of 4-chloro-6,7-dimethoxyquinoline has been determined. nih.gov Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Similarly, the crystal structure of 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline was elucidated, with single crystals grown from a methanol solution. nih.gov This compound was found to crystallize in the orthorhombic system with the space group P2₁cn. nih.gov

The data obtained from X-ray crystallography includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information provides a detailed picture of the molecule's conformation, bond lengths, and bond angles in the solid state.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 4-chloro-6,7-dimethoxyquinoline | Monoclinic | P2₁/c | a = 12.5530 (17) Å, b = 4.6499 (7) Å, c = 18.274 (3) Å, β = 105.786 (2)° |

| 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | Orthorhombic | P2₁cn | a = 3.8949 (2) Å, b = 12.0510 (5) Å, c = 21.9910 (9) Å |

These advanced analytical techniques are crucial for the rigorous characterization of quinoline derivatives, ensuring the structural integrity and purity of compounds like this compound for further research and development.

Conclusion and Future Research Directions

Summary of Key Academic Findings Related to 4-chloro-6-methoxy-2-methyl-3-propylquinoline and Related Quinoline (B57606) Scaffolds

While direct academic literature on this compound is not extensively available, a wealth of research on analogous quinoline scaffolds provides a strong foundation for understanding its potential. The quinoline core is a privileged scaffold in drug discovery, with functionalization at various positions leading to a diverse range of pharmacological activities. nih.govfrontiersin.org

Substitutions on the quinoline ring are crucial in determining the biological effects. For instance, the presence of a halogen, such as the chloro group at the 4-position, is a common feature in many biologically active quinolines. This substitution can influence the molecule's reactivity and its ability to interact with biological targets. The methoxy (B1213986) group at the 6-position and the methyl group at the 2-position are also frequently encountered in medicinal chemistry, often contributing to the compound's pharmacokinetic and pharmacodynamic properties.

Research on related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has demonstrated synthetic accessibility and potential for further chemical modification. researchgate.netatlantis-press.com The synthesis of such compounds often starts from readily available materials like 4-methoxyaniline and involves a series of reactions including cyclization, nitration, and chlorination. researchgate.netatlantis-press.com The biological evaluation of various quinoline derivatives has revealed activities including anticancer, antibacterial, and antiviral properties. orientjchem.orgnih.govrsc.org

Table 1: Representative Biologically Active Quinoline Scaffolds and their Activities

| Quinoline Derivative | Substituents | Biological Activity |

| Chloroquine | 4-aminoquinoline (B48711) with a side chain | Antimalarial nih.govrsc.org |

| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |

| Bosutinib | Substituted quinoline | Anticancer (Tyrosine kinase inhibitor) nih.gov |

| Bedaquiline | Diarylquinoline | Antitubercular nih.gov |

Unexplored Research Avenues and Methodological Challenges

The specific biological profile of this compound remains a largely unexplored frontier. A systematic investigation into its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory activities, is warranted. Furthermore, its mechanism of action at a molecular level is yet to be elucidated.

Methodological challenges in quinoline chemistry often revolve around the regioselective functionalization of the quinoline core. nih.gov While classical methods for quinoline synthesis exist, there is a continuous need for more efficient, environmentally friendly, and versatile synthetic strategies. nih.govnih.gov The introduction of the propyl group at the 3-position of the quinoline ring, as in the subject compound, presents a synthetic challenge that may require the development of novel catalytic methods.

Another challenge lies in the comprehensive profiling of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinoline derivatives. nih.gov Early-stage assessment of these properties is crucial for the successful development of new drug candidates.

Emerging Trends in Quinoline Chemistry and Chemical Biology

The field of quinoline chemistry is continuously evolving, with several exciting trends shaping its future. One significant trend is the development of quinoline-based fluorescent probes for live-cell imaging and as environmental sensors. nih.govnih.govacs.org The inherent fluorescence of the quinoline scaffold can be tuned through strategic functionalization, allowing for the rational design of probes with specific photophysical properties. nih.govnih.gov

The synthesis of quinoline hybrids, where the quinoline moiety is combined with other biologically active molecules, is another emerging area. nih.govfrontiersin.org This approach aims to create multifunctional molecules with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov

Furthermore, there is a growing interest in the application of computational methods to guide the design of novel quinoline derivatives with improved pharmacological profiles. orientjchem.org These in silico approaches can help in predicting the biological activity and pharmacokinetic properties of new compounds, thereby accelerating the drug discovery process.

Potential for Rational Design of Advanced Quinoline-Based Chemical Probes and Novel Biological Agents

The modular nature of the quinoline scaffold makes it an ideal platform for the rational design of advanced chemical tools and therapeutic agents. orientjchem.orgnih.gov By systematically modifying the substituents at various positions of the quinoline ring, it is possible to fine-tune the biological activity and selectivity of the resulting compounds.

For this compound, the chloro, methoxy, methyl, and propyl groups each offer opportunities for modification to explore structure-activity relationships (SAR). For example, varying the length and branching of the alkyl group at the 3-position could impact the compound's lipophilicity and its interaction with target proteins. Similarly, replacing the chloro group at the 4-position with other halogens or functional groups could modulate its reactivity and biological profile.

The development of highly tunable quinoline-based fluorescent scaffolds opens up avenues for creating novel chemical probes to study complex biological processes in real-time. nih.govnih.govacs.org By incorporating specific recognition motifs, these probes can be designed to selectively target and visualize biomolecules of interest within living cells. This would provide invaluable insights into cellular function and disease mechanisms.

Q & A

(Basic) What are the established synthetic routes for 4-chloro-6-methoxy-2-methyl-3-propylquinoline, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves Skraup or Friedländer quinoline cyclization , followed by regioselective functionalization. For example:

Cyclization : Start with aniline derivatives (e.g., 3-propylaniline) and glycerol under acidic conditions to form the quinoline core.

Chlorination : Introduce chlorine at the 4-position using POCl₃ or SOCl₂ under reflux.

Methoxy Group Installation : Methoxylation at the 6-position via nucleophilic substitution or Ullmann coupling, requiring careful control of temperature (80–120°C) to avoid demethylation.

Methyl/Propyl Substituents : Alkylation or Grignard reactions can introduce methyl/propyl groups, though steric hindrance may necessitate protecting groups.

Key intermediates include 4-chloro-2-methylquinoline and 6-methoxyquinoline precursors .

(Basic) How do substituent positions (chloro, methoxy, methyl, propyl) influence the chemical reactivity of this compound?

Methodological Answer:

- Chloro (C4) : Electron-withdrawing effect directs electrophilic substitution to C5/C7. Enhances stability toward oxidation but may hinder nucleophilic attacks .

- Methoxy (C6) : Electron-donating group activates C5/C7 for electrophilic substitution. Prone to demethylation under strong acids/bases, requiring pH control (<3 or >10) .

- Methyl (C2) : Steric hindrance limits reactivity at adjacent positions (C1/C3). Stabilizes the quinoline core via hydrophobic interactions .

- Propyl (C3) : Increases lipophilicity and may induce conformational strain, affecting crystallization .

(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; propyl triplet at δ 0.9–1.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. 263.74 g/mol) and detects fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies. Requires single crystals grown via slow evaporation in ethanol/water .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect polar byproducts .

(Advanced) How can researchers resolve discrepancies in crystallographic data for poly-substituted quinolines?

Methodological Answer:

- Validate Polymorphism : Test crystallization solvents (e.g., DMSO vs. ethanol) to identify different polymorphs.

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to detect anomalies .

- Synchrotron Radiation : Use high-intensity X-rays to improve data resolution for low-quality crystals.

- Cross-Validation : Correlate with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional group orientations .

(Advanced) What strategies optimize regioselectivity in electrophilic substitutions for this compound?

Methodological Answer:

- Directing Group Manipulation : Protect the methoxy group (e.g., as a silyl ether) to redirect electrophiles to less-activated positions .

- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to enhance electrophilic attack at sterically accessible sites (e.g., C5 over C7).

- Microwave-Assisted Synthesis : Short reaction times (5–10 min) reduce side reactions (e.g., demethylation) while improving yields (70–85%) .

(Advanced) How do solvent polarity and temperature affect methoxy group stability during reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., H₂O, MeOH) : Promote demethylation via acid-/base-catalyzed hydrolysis. Use aprotic solvents (DMF, THF) for stability .

- Temperature Control : Limit to <100°C in acidic conditions (pH < 2) to prevent cleavage. For high-temperature reactions (e.g., 150°C), employ ionic liquids to stabilize the methoxy group .

(Basic) What in vitro assays are appropriate for assessing biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ calculation. Validate with positive controls (e.g., doxorubicin) .

(Advanced) How to address contradictory biological activity data across studies?

Methodological Answer:

- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradants .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.